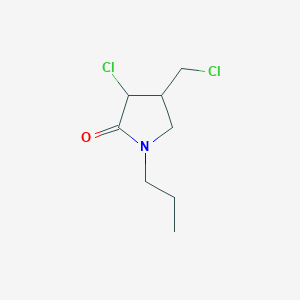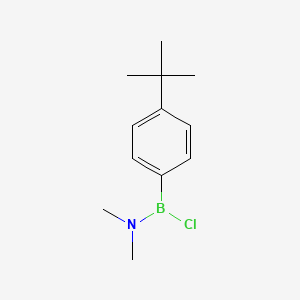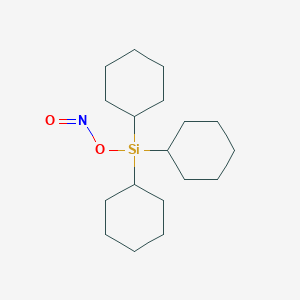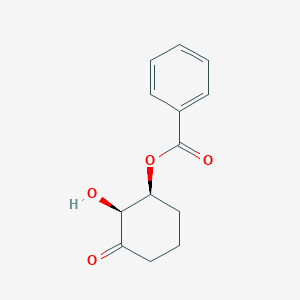
1-Chloro-4-(2,4-dichlorophenoxy)-2-(ethanesulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(2,4-dichlorophenoxy)-2-(ethanesulfonyl)benzene is a synthetic organic compound It is characterized by the presence of chloro, dichlorophenoxy, and ethanesulfonyl functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2,4-dichlorophenoxy)-2-(ethanesulfonyl)benzene typically involves multiple steps:
Formation of 2,4-Dichlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst.
Etherification: The 2,4-dichlorophenol is then reacted with 1-chloro-4-hydroxybenzene under basic conditions to form 1-chloro-4-(2,4-dichlorophenoxy)benzene.
Sulfonation: Finally, the compound is sulfonated using ethanesulfonyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and solvent recovery systems.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-(2,4-dichlorophenoxy)-2-(ethanesulfonyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products would include substituted benzene derivatives.
Oxidation: Products would include sulfonic acids.
Reduction: Products would include de-sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition or as a ligand in receptor binding studies.
Medicine: Investigated for its potential as a pharmaceutical agent or as a precursor to active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals, agrochemicals, or as a component in polymer synthesis.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(2,4-dichlorophenoxy)-2-(ethanesulfonyl)benzene would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-(2,4-dichlorophenoxy)benzene: Lacks the ethanesulfonyl group.
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar phenoxy structure.
4-Chlorobenzenesulfonyl chloride: Contains the sulfonyl chloride group but lacks the dichlorophenoxy moiety.
Uniqueness
1-Chloro-4-(2,4-dichlorophenoxy)-2-(ethanesulfonyl)benzene is unique due to the combination of chloro, dichlorophenoxy, and ethanesulfonyl groups on a single benzene ring. This unique structure may confer specific chemical reactivity and biological activity not seen in similar compounds.
Eigenschaften
CAS-Nummer |
61166-98-1 |
|---|---|
Molekularformel |
C14H11Cl3O3S |
Molekulargewicht |
365.7 g/mol |
IUPAC-Name |
1-chloro-4-(2,4-dichlorophenoxy)-2-ethylsulfonylbenzene |
InChI |
InChI=1S/C14H11Cl3O3S/c1-2-21(18,19)14-8-10(4-5-11(14)16)20-13-6-3-9(15)7-12(13)17/h3-8H,2H2,1H3 |
InChI-Schlüssel |
MINBBDNDUUWNLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14583628.png)
![Bis[(anthracen-9-yl)methyl]diselane](/img/structure/B14583633.png)







![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)



